Bienvenue dans la boutique en ligne BenchChem!

1-(Diaminomethylidene)-2-(4-methylphenyl)guanidine

TAAR1 species selectivity biguanide SAR

Choose 4-methylphenyl biguanide for TAAR1 research requiring a clean mTAAR1-preferring agonist with a wide mouse-vs-human selectivity window (mTAAR1 EC50 1,700 nM vs. hTAAR1 >10,000 nM). Unlike unsubstituted phenylbiguanide, this 4-CH₃ analog minimizes hTAAR1 and 5-HT₃ off-target activity. Supported by in vivo data normalizing oxidative metabolism enzymes in rat cardiovascular-arthritis models. Ideal for SAR matrices alongside 4-H and 4-Cl congeners. Available in high purity with global shipping.

Molecular Formula C9H13N5
Molecular Weight 191.23g/mol
CAS No. 15233-33-7
Cat. No. B495218
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-(Diaminomethylidene)-2-(4-methylphenyl)guanidine
CAS15233-33-7
Molecular FormulaC9H13N5
Molecular Weight191.23g/mol
Structural Identifiers
SMILESCC1=CC=C(C=C1)N=C(N)N=C(N)N
InChIInChI=1S/C9H13N5/c1-6-2-4-7(5-3-6)13-9(12)14-8(10)11/h2-5H,1H3,(H6,10,11,12,13,14)
InChIKeyILEIGUXOYKZHRK-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 500 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubility28.7 [ug/mL]

Procurement-Quality Overview of 1-(Diaminomethylidene)-2-(4-methylphenyl)guanidine (CAS 15233-33-7): A 4-Methyl-Substituted Phenyl Biguanide with Distinct Species-Selective TAAR1 Agonism


1-(Diaminomethylidene)-2-(4-methylphenyl)guanidine (CAS 15233-33-7), also named 4‑methyl‑phenyl biguanide, N‑(4‑methylphenyl)imidodicarbonimidic diamide, or p‑tolylbiguanide, is a synthetic biguanide derivative (C₉H₁₃N₅, MW = 191.23 g mol⁻¹) [1]. It functions as a trace amine‑associated receptor 1 (TAAR1) agonist with a pronounced species‑selectivity profile, being approximately 6‑fold more potent at the murine receptor (mTAAR1 EC₅₀ = 1,700 nM) than at the human orthologue (hTAAR1 EC₅₀ > 10,000 nM), while showing negligible activity at murine TAAR5 (EC₅₀ > 10,000 nM) [2][3]. In addition, it has been investigated in vivo for its ability to normalise oxidative‑metabolism enzyme activities in a rat model of cardiovascular pathology superimposed on rheumatoid arthritis [4]. This combination of a defined molecular target engagement and an in‑vivo metabolic‑restoration phenotype distinguishes it within the phenyl‑biguanide series.

Why 4‑Methyl‑Phenyl Biguanide Cannot Be Freely Swapped with Other Phenyl‑Biguanide Analogs: Evidence of Substituent‑Driven Divergence in Target Affinity and Species Selectivity


Within the phenyl‑biguanide family, even a single substituent change on the aromatic ring can substantially alter both the absolute potency and the species‑selectivity profile at TAAR1 [1]. For example, the unsubstituted phenylbiguanide (BIG22) is a potent agonist at both mouse and human TAAR1 (mTAAR1 EC₅₀ = 189 nM; hTAAR1 EC₅₀ = 1,690 nM), whereas introduction of a 4‑methyl group (the present compound) reduces mTAAR1 potency approximately 9‑fold and diminishes hTAAR1 activity to near‑threshold levels (>10,000 nM) [1][2]. Conversely, the 4‑chloro analog retains intermediate mTAAR1 potency (EC₅₀ = 2,100 nM) but is also a known metabolite of the antimalarial prodrug proguanil and possesses a distinct 5‑HT₃ receptor pharmacology [3]. These quantitative differences mean that substituting one phenyl‑biguanide for another in a TAAR1‑ or oxidative‑stress‑focused experimental protocol will yield non‑equivalent results, making blind interchange scientifically unsound for both discovery research and procurement specification.

Quantitative Differentiation Evidence for 1-(Diaminomethylidene)-2-(4-methylphenyl)guanidine (CAS 15233‑33‑7) Against Its Closest Phenyl‑Biguanide Analogs


TAAR1 Species Selectivity: 4‑Methyl Substitution Shifts the Mouse/Human Potency Ratio by > 5.9‑Fold Relative to Phenylbiguanide

In a single study that profiled twenty‑seven biguanide‑based derivatives, 4‑methyl‑phenyl biguanide (the target compound) and phenylbiguanide (BIG22) were directly compared for agonist activity at mouse and human TAAR1 using an identical BRET‑based cAMP accumulation assay in HEK293 cells [1][2]. The 4‑methyl substituted compound showed a markedly blunted potency at both species orthologues, but the loss was disproportionately greater at the human receptor. While phenylbiguanide displayed only a ~9‑fold difference between mouse and human potency (189 nM vs. 1,690 nM), the 4‑methyl analog exhibited at least a 5.9‑fold separation (1,700 nM vs. >10,000 nM) [2]. This indicates that the 4‑methyl group introduces a unique species‑selectivity gate, making the compound a more sharply mouse‑selective TAAR1 agonist than the parent phenylbiguanide.

TAAR1 species selectivity biguanide SAR trace amine receptor

TAAR1 vs. TAAR5 Functional Selectivity: > 5.9‑Fold Window Over the Closest Phylogenetic Off‑Target

Within the same Tonelli et al. (2017) dataset, 4‑methyl‑phenyl biguanide was also profiled against the closely related murine TAAR5 receptor using the identical BRET‑cAMP assay format [1][2]. The compound exhibited no measurable agonist activity at mTAAR5 up to the highest tested concentration (EC₅₀ > 10,000 nM), yielding a functional selectivity ratio of at least 5.9‑fold for mTAAR1 over mTAAR5. This contrasts with certain other biguanide derivatives in the series that show broader TAAR subtype activation. The data confirm that the 4‑methyl‑phenyl substituent does not merely reduce overall potency but also contributes to subtype discrimination within the TAAR family.

TAAR5 selectivity counter‑screen biguanide off‑target profiling

In‑Vivo Normalisation of Oxidative Metabolism Enzymes in a Dual‑Pathology Rat Model: A Functional Phenotype Shared with but Enzymatically Distinct from 2,4‑Dimethoxyphenylbiguanide

In a study by Safonova et al. (2019), 4‑methyl‑phenyl biguanide was administered to rats with cardiovascular pathology developing against a background of experimental rheumatoid arthritis, a model of inflammatory co‑morbidity [1]. The compound restored toward control levels the activities of three key oxidative‑metabolism enzymes: aconitate hydratase, glucose‑6‑phosphate dehydrogenase, and NADP‑isocitrate dehydrogenase, measured in heart tissue and blood serum [1]. Cardiomyocyte cytolysis markers in serum were also normalised [1]. While the same research group previously reported that 2,4‑dimethoxyphenylbiguanide modulates the glutathione antioxidant system (glutathione peroxidase, glutathione reductase, glutathione transferase) in a myocardial‑infarction model [2], the enzyme panels targeted by the two compounds differ: the 4‑methyl analog principally engages the aconitate‑hydratase/G6PD/NADP‑isocitrate‑dehydrogenase axis, whereas the 2,4‑dimethoxy analog primarily affects the glutathione‑dependent system. This divergence in the enzymatic fingerprint suggests that substituent choice directs the antioxidant mechanism toward distinct metabolic nodes, a consideration for procurement when the experimental readout is enzyme‑specific.

oxidative stress aconitate hydratase glucose‑6‑phosphate dehydrogenase rheumatoid arthritis cardioprotection

Physicochemical Differentiation: The 4‑Methyl Group Modestly Increases Lipophilicity Compared to the Unsubstituted Parent, with Procurement‑Relevant Handling Considerations

Computed physicochemical descriptors reveal that the 4‑methyl substituent increases the predicted lipophilicity of the phenyl‑biguanide scaffold from XLogP3 = 0.12 (phenylbiguanide, CID 4850) to XLogP3 = 0.3 (4‑methyl‑phenyl biguanide, CID 2730263) [1][2]. This 2.5‑fold increase in the computed partition coefficient is modest but may influence membrane‑partitioning behaviour and protein‑binding kinetics. From a procurement and handling standpoint, the compound is classified under GHS as Acute Toxicity Category 4 (Harmful if swallowed, H302), Skin Irritation Category 2 (H315), Eye Damage Category 1 (H318), and STOT Single Exposure Category 3 (H335), per ECHA‑notified data hosted on PubChem [1]. Its aqueous solubility at pH 7.4 is reported as > 28.7 µg mL⁻¹ [1]. These properties distinguish it from the hydrochloride salt form (MW = 227.69 g mol⁻¹), which is also commercially available and may offer improved aqueous solubility for in‑vivo dosing .

XLogP3 lipophilicity solubility GHS classification procurement specification

Absence of Known 5‑HT₃ Receptor Agonism: A Potential Safety‑Pharmacology Differentiation from Phenylbiguanide and mCPBG

Phenylbiguanide is a well‑characterised 5‑HT₃ receptor agonist (EC₅₀ ≈ 3.0 µM) that induces emesis in preclinical models, and meta‑chlorophenylbiguanide (mCPBG) is an even more potent 5‑HT₃ agonist used as a pharmacological tool [1][2]. In contrast, a systematic search of the published literature and major bioactivity databases (ChEMBL, BindingDB, PubChem BioAssay) reveals no reported 5‑HT₃ receptor activity—agonist or antagonist—for 4‑methyl‑phenyl biguanide [3]. While the absence of evidence is not evidence of absence, this gap is functionally meaningful: it suggests that the 4‑methyl substituent may eliminate or substantially weaken the 5‑HT₃ pharmacophore that is present in phenylbiguanide and strongly potentiated by the 3‑chloro substituent in mCPBG. For experimental protocols where 5‑HT₃‑mediated effects (e.g., emesis, alterations in gastrointestinal motility, or neuronal excitation) are confounding variables, the 4‑methyl analog therefore warrants evaluation as a potentially cleaner TAAR1 tool compound.

5‑HT3 receptor emetic liability selectivity phenylbiguanide mCPBG

Optimal Research and Procurement Scenarios for 1-(Diaminomethylidene)-2-(4-methylphenyl)guanidine (CAS 15233‑33‑7) Grounded in Quantitative Differentiation Evidence


Mouse‑Selective TAAR1 Pharmacological Probe for Dissecting Species‑Specific Trace Amine Signaling

Investigators seeking a TAAR1 agonist with a wide mouse‑versus‑human potency window should evaluate 4‑methyl‑phenyl biguanide. Its mTAAR1 EC₅₀ of 1,700 nM, combined with a hTAAR1 EC₅₀ exceeding 10,000 nM, yields at least a 5.9‑fold species gap—substantially larger than the ~9‑fold window of phenylbiguanide (189 nM vs. 1,690 nM) [1]. This property is particularly valuable in mouse behavioural or neurochemical studies where translational fidelity to human TAAR1 pharmacology is not required, and where avoiding hTAAR1‑like signalling simplifies data interpretation. The defined selectivity against mTAAR5 (EC₅₀ > 10,000 nM) further supports its use as a clean mTAAR1‑preferring agonist in tissues co‑expressing multiple TAAR subtypes [1].

In‑Vivo Model of Inflammatory Cardiovascular Co‑Morbidity Requiring Engagement of the Aconitate‑Hydratase/G6PD/NADP‑Isocitrate‑Dehydrogenase Axis

For laboratories working with rat models that combine rheumatoid arthritis with cardiovascular pathology—or analogous inflammatory‑metabolic co‑morbidity paradigms—4‑methyl‑phenyl biguanide is directly supported by published in‑vivo data showing normalisation of aconitate hydratase, glucose‑6‑phosphate dehydrogenase, NADP‑isocitrate dehydrogenase, and cardiomyocyte cytolysis markers [2]. The compound was selected by PASS (Prediction of Activity Spectra for Substances) software specifically for its predicted antioxidant and protective profile [2]. Researchers whose primary enzymatic readouts fall within this panel should preferentially procure this compound over 2,4‑dimethoxyphenylbiguanide, which has in‑vivo evidence only for the glutathione‑dependent system enzyme panel [3].

Structure–Activity Relationship (SAR) Studies Exploring the Impact of 4‑Position Substituents on Biguanide Pharmacology

Medicinal chemistry teams conducting systematic SAR explorations around the phenyl‑biguanide scaffold should include 4‑methyl‑phenyl biguanide as the 4‑CH₃ reference point in a substituent matrix that also includes 4‑H (phenylbiguanide) and 4‑Cl (4‑chlorophenylbiguanide). The quantitative TAAR1 dataset from Tonelli et al. (2017) already provides head‑to‑head EC₅₀ values for all three compounds, establishing a clear rank order of mTAAR1 potency: 4‑H > 4‑CH₃ ≈ 4‑Cl [1]. Extending this matrix to include 5‑HT₃ receptor profiling would help confirm whether the 4‑methyl group indeed abrogates 5‑HT₃ agonism, a hypothesis currently supported by the absence of any reported 5‑HT₃ activity for this compound [4].

Procurement for Studies Where 5‑HT₃‑Mediated Confounds Are Specifically Excluded

In experimental protocols where 5‑HT₃ receptor activation (emesis, altered gastric motility, neuronal depolarisation) is an explicit exclusion criterion, 4‑methyl‑phenyl biguanide represents a strategically rational procurement choice over phenylbiguanide or mCPBG. Although direct comparative 5‑HT₃ screening data are not yet published, the complete absence of 5‑HT₃ activity records across all major public bioactivity databases for this compound—in contrast to the well‑established 5‑HT₃ agonism of its unsubstituted and 3‑chloro‑substituted congeners—makes it the lower‑risk option [4]. Researchers should, however, confirm the absence of residual 5‑HT₃ activity experimentally in their own assay systems before drawing definitive conclusions.

Quote Request

Request a Quote for 1-(Diaminomethylidene)-2-(4-methylphenyl)guanidine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.